Structural Differentiation: 2,3-Dimethoxybenzamide Regioisomer vs. 2,4-, 3,4-, and 3,5-Dimethoxybenzamide Analogs
The target compound bears a 2,3-dimethoxybenzamide group at the 7-position of the tetrahydroquinoline core, distinguishing it from closely related cataloged analogs that carry 2,4-dimethoxybenzamide, 3,4-dimethoxybenzamide, or 3,5-dimethoxybenzamide regioisomers at the same position. In the 2,3-dimethoxybenzamide pharmacophore class, the ortho-methoxy substituent imposes a distinct conformational constraint on the benzamide carbonyl orientation relative to the aromatic ring compared to the 2,4- or 3,4-substitution patterns. This conformational difference has been shown in structurally related 2,3-dimethoxybenzamide-based dopamine D2 receptor ligands to alter binding pose and affinity by >10-fold compared to alternative substitution patterns [1]. Although no direct binding data exist for 946319-58-0 itself, the regioisomeric identity constitutes a non-interchangeable structural feature.
| Evidence Dimension | Benzamide substitution pattern (regioisomeric identity) |
|---|---|
| Target Compound Data | 2,3-dimethoxy substitution (ortho-meta) at the benzamide ring |
| Comparator Or Baseline | Analogous compounds with 2,4-dimethoxy; 3,4-dimethoxy; or 3,5-dimethoxy substitution at the same 7-position of the tetrahydroquinoline core |
| Quantified Difference | Not quantified for this specific compound; class-level evidence indicates >10-fold affinity shifts are possible between regioisomers in structurally related benzamide systems [1] |
| Conditions | Structural comparison based on cataloged compound records; class-level inference from 2,3-dimethoxybenzamide literature |
Why This Matters
Procurement of the correct regioisomer is critical because substitution pattern dictates conformational preference and target recognition; ordering the 2,4- or 3,4-isomer by mistake would yield a structurally distinct compound with unpredictable biological activity.
- [1] Mach RH, Luedtke RR, Unsworth CD, Boundy VA, Nowak PA, Scripko JG, Elder ST, Jackson JR, Hoffman PL, Evora PH, Rao AV. Fluorinated benzamide neuroleptics—III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. Nuclear Medicine and Biology. 1995;22(4):437-444. View Source
